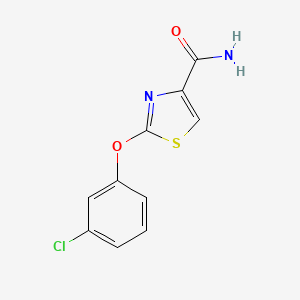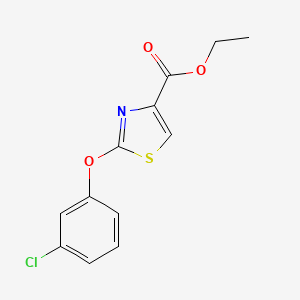![molecular formula C5H8N2O2 B6331015 3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole CAS No. 55152-25-5](/img/structure/B6331015.png)
3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole is a derivative of oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles, including 3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole, involves cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The derivatives of oxadiazoles have been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .Molecular Structure Analysis
Oxadiazoles, including 3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole, possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles, including 3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole, have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
The oxadiazole scaffold, which includes “3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole”, is a core structural component of numerous drugs that belong to different categories, including antimicrobial agents . These compounds have shown significant activity against a variety of microbial strains.
Anti-tubercular Applications
Oxadiazole derivatives, including “3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole”, have been reported to exhibit anti-tubercular properties . They have been used in the design of drugs aimed at combating tuberculosis.
Anti-inflammatory and Analgesic Applications
These compounds have also been used in the development of anti-inflammatory and analgesic drugs . They can help in reducing inflammation and pain in various medical conditions.
Antiepileptic Applications
Oxadiazole derivatives have been used in the design of antiepileptic drugs . These drugs help in controlling seizures in patients with epilepsy.
Antiviral Applications
The oxadiazole scaffold has been used in the design of antiviral drugs . These drugs are used to treat various viral infections.
Anticancer Applications
Oxadiazole derivatives have shown potential as anticancer agents . They have been used in the design of drugs aimed at inhibiting the growth of cancer cells.
Antidiabetic Applications
Oxadiazole derivatives have been used in the design of antidiabetic drugs . These drugs help in controlling blood sugar levels in patients with diabetes.
Agricultural Applications
Oxadiazole derivatives, including “3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole”, have shown a broad spectrum of agricultural biological activities . They can be used as efficient and low-risk chemical pesticides to control plant diseases, which seriously threaten food security.
Wirkmechanismus
Target of Action
3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole is a type of 1,2,4-oxadiazole, which is a class of compounds known for their anti-infective properties . These compounds have been synthesized as anti-bacterial, anti-viral, and anti-leishmanial agents . .
Mode of Action
1,2,4-oxadiazoles, in general, are known for their anti-infective properties . They interact with their targets, leading to changes that inhibit the growth or function of the infectious agents .
Biochemical Pathways
Given the anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival or replication of infectious agents.
Result of Action
Given the anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that this compound may inhibit the growth or function of infectious agents at the molecular and cellular levels.
Zukünftige Richtungen
Oxadiazoles, including 3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole, have potential for a wide range of applications . They have been successfully utilized in various fields such as material science, medicinal chemistry, and high energy molecules . Future research may focus on further refinement of 1,2,4-oxadiazole as anti-infective agents .
Eigenschaften
IUPAC Name |
3-(methoxymethyl)-5-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-4-6-5(3-8-2)7-9-4/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCKWRRJOMELND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethyl)-5-methyl-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[1-(2-Phenyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B6331034.png)

